molecular formula C10H13ClO B12065073 2-Chloro-benzenebutanol

2-Chloro-benzenebutanol

Cat. No.: B12065073
M. Wt: 184.66 g/mol
InChI Key: GFHDQUWZAMEBHD-UHFFFAOYSA-N
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Description

2-Chloro-benzenebutanol is an organic compound that features a benzene ring substituted with a chlorine atom and a butanol group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-benzenebutanol typically involves the chlorination of benzenebutanol. One common method is the electrophilic aromatic substitution reaction, where benzenebutanol is treated with chlorine in the presence of a catalyst such as iron(III) chloride. The reaction conditions usually involve moderate temperatures and controlled addition of chlorine to ensure selective chlorination at the desired position on the benzene ring .

Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of advanced catalysts and optimized reaction parameters further enhances the efficiency of the industrial synthesis .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-benzenebutanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Chloro-benzenebutanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-benzenebutanol involves its interaction with cellular components. As a detergent, it disrupts the lipid structure of cell membranes, increasing cell permeability and leading to cell lysis. This property makes it effective as an antimicrobial agent. Additionally, it can induce cell toxicity by causing cell retraction and cessation of normal cellular activities .

Comparison with Similar Compounds

Uniqueness: 2-Chloro-benzenebutanol is unique due to its combination of a chlorinated benzene ring and a butanol group, which imparts distinct chemical and physical properties. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in various fields .

Properties

Molecular Formula

C10H13ClO

Molecular Weight

184.66 g/mol

IUPAC Name

4-(2-chlorophenyl)butan-1-ol

InChI

InChI=1S/C10H13ClO/c11-10-7-2-1-5-9(10)6-3-4-8-12/h1-2,5,7,12H,3-4,6,8H2

InChI Key

GFHDQUWZAMEBHD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CCCCO)Cl

Origin of Product

United States

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